molecular formula C17H24N4O B5886927 N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}propanamide

N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}propanamide

Cat. No.: B5886927
M. Wt: 300.4 g/mol
InChI Key: KBDDYBSKBKFSKS-UHFFFAOYSA-N
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Description

N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}propanamide is a complex organic compound that features a piperidine ring and a benzimidazole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}propanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the piperidine ring through nucleophilic substitution reactions. The final step involves the acylation of the intermediate product to form the propanamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to accelerate the reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}propanamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring structure and are known for their diverse pharmacological activities.

    Benzimidazole derivatives: These compounds contain the benzimidazole moiety and are widely studied for their therapeutic potential.

Uniqueness

N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}propanamide is unique due to its combined structural features of both piperidine and benzimidazole, which may confer distinct biological activities and therapeutic potential compared to other compounds with only one of these moieties.

Properties

IUPAC Name

N-[1-(2-piperidin-1-ylethyl)benzimidazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-2-16(22)19-17-18-14-8-4-5-9-15(14)21(17)13-12-20-10-6-3-7-11-20/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDDYBSKBKFSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=CC=CC=C2N1CCN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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